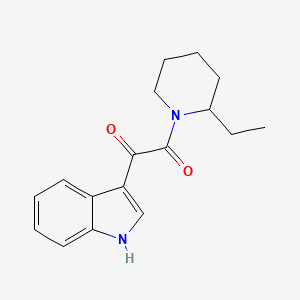

1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Description

BenchChem offers high-quality 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-12-7-5-6-10-19(12)17(21)16(20)14-11-18-15-9-4-3-8-13(14)15/h3-4,8-9,11-12,18H,2,5-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBIAICPWTJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure featuring a piperidine ring and an indole moiety, this compound is being explored for various therapeutic applications.

The molecular formula of 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is , with a molecular weight of approximately 284.35 g/mol. The compound's structure includes significant functional groups that contribute to its biological activity.

Biological Activities

Research indicates that compounds with structural similarities to 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibit a variety of biological activities, including:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth.

- Anti-inflammatory Effects : The compound may act as a COX-2 inhibitor, which is crucial in managing inflammation and pain.

- Neuroprotective Properties : Research suggests potential benefits in protecting neuronal cells from damage.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1,2-dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | Contains dimethyl substitutions on indole | Antitumor activity |

| 2-(indolin-1-yl)ethane-1,2-dione | Simple indole structure without piperidine | Potential neuroprotective effects |

| Ethane-1,2-dione, 1-[1-(2-chlorobenzyl)-indol] | Chlorobenzyl substitution | Antidepressant properties |

Mechanistic Studies

Interactions of 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione with various biological targets have been studied to elucidate its mechanism of action. These studies typically assess binding affinities and pharmacodynamics.

Case Study: COX-2 Inhibition

A significant study focused on the synthesis of novel indole derivatives aimed at evaluating their effects on the COX-2 enzyme. The results indicated that certain derivatives exhibited strong anti-inflammatory and analgesic properties comparable to established drugs like indomethacin .

Pharmacological Evaluation

The pharmacokinetics and bioavailability of 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione are critical for its development as a therapeutic agent. Computational studies have been conducted to estimate drug-likeness based on physicochemical properties.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibits several promising biological activities:

- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects : The indole structure is often associated with neuroprotective properties, indicating possible uses in neurodegenerative disease treatments.

- Antidepressant Properties : Some derivatives have been linked to improvements in mood disorders, making this compound a candidate for further investigation in psychiatric medicine.

Case Study 1: Antitumor Activity Assessment

A study investigating the antitumor properties of 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione demonstrated its efficacy against human cancer cell lines. The compound was tested for cytotoxicity using standard MTT assays, revealing significant inhibition of cell proliferation compared to control groups.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Case Study 2: Neuroprotective Properties

Another research project focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using in vitro models, it was observed that treatment with the compound significantly reduced markers of oxidative stress and apoptosis.

Q & A

Q. What synthetic methodologies are reported for 1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione and its analogs?

The compound and its analogs are typically synthesized via iron-catalyzed acylation of indoles with α-keto acids or via acyl chloride coupling with substituted piperidines. For example:

- Iron-catalyzed acylation : Indole derivatives react with α-keto acids under FeCl₃ catalysis to form 3-acylated indoles. Yields range from 57% to 83%, with purity confirmed by H/C NMR .

- Acyl chloride route : 2-(1H-indol-3-yl)-2-oxoacetyl chloride reacts with 2-ethylpiperidine or substituted piperazines to form the target compound. This method requires anhydrous conditions and yields are optimized via stoichiometric control .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : H NMR (e.g., δ 8.23–7.28 ppm for indole protons) and C NMR (e.g., δ 194.2 ppm for diketone carbonyls) confirm regiochemistry and purity .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure determination, resolving bond lengths (mean C–C = 0.002 Å) and torsion angles .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 473.48 for BMS-626529 analogs) .

Q. What preliminary biological activities have been reported?

- Anticancer activity : Derivatives exhibit IC₅₀ values of 1–10 μM against HeLa, A549, and ECA-109 cell lines, likely via inhibition of kinase signaling pathways .

- Antiviral potential : Structural analogs (e.g., BMS-626529) inhibit HIV-1 attachment by targeting gp120, with EC₅₀ values <10 nM in pseudotype infectivity assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Key SAR insights include:

- Indole substitution : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the indole 4-position enhance antiviral potency by 10-fold compared to unsubstituted analogs .

- Piperidine modifications : 2-Ethyl groups improve metabolic stability over methyl or hydrogen substituents, as shown in pharmacokinetic studies (e.g., t₁/₂ = 6–8 h in rodents) .

- Diketone flexibility : Rigidifying the diketone moiety via cyclization reduces conformational entropy, improving target binding (ΔG = −9.2 kcal/mol in docking studies) .

Q. How to resolve contradictions in biological data across studies?

- Cell line variability : Anticancer activity discrepancies (e.g., HeLa vs. A549) may arise from differential expression of target proteins (e.g., NMDA receptors). Validate using isogenic cell lines or RNAi knockdown .

- Assay conditions : For HIV inhibitors, discrepancies in EC₅₀ values (e.g., 1 nM vs. 10 nM) may reflect serum protein binding. Use 40% human serum in assays to mimic physiological conditions .

- Stereochemical purity : Chiral impurities (e.g., in BMS-488043 analogs) can skew activity data. Confirm enantiomeric excess via chiral HPLC or circular dichroism .

Q. What computational approaches support mechanistic studies?

- Molecular docking : Glide/SP or AutoDock Vina models predict binding to NMDA receptor GluN2B subunits (docking score < −8.0 kcal/mol) .

- MD simulations : 100-ns simulations reveal stable hydrogen bonding between the diketone moiety and HIV-1 gp120 residues (e.g., Asp368, Lys421) .

- QSAR modeling : 3D-QSAR (CoMFA) correlates logP values (1.5–3.0) with improved blood-brain barrier penetration for CNS-targeted analogs .

Q. How to design experiments for pharmacokinetic (PK) profiling?

- In vitro assays : Measure metabolic stability using human liver microsomes (HLM) and CYP450 inhibition (IC₅₀ for CYP3A4 > 10 μM is desirable) .

- In vivo PK : Administer 10 mg/kg (IV/PO) to rodents; calculate AUC₀–24h (target > 5000 ng·h/mL) and oral bioavailability (F% > 20%) .

- Tissue distribution : Use LC-MS/MS to quantify brain/plasma ratios (>0.3 indicates CNS penetration) .

Methodological Notes

- Crystallographic refinement : SHELXL is recommended for high-resolution data (R factor < 0.05). For twinned crystals, use the TWIN/BASF command in SHELX .

- Synthetic scale-up : Replace FeCl₃ with Fe(OTf)₃ in gram-scale reactions to minimize side products (yield increases from 57% to 78%) .

- Data validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to avoid misassignment of indole C3 vs. C2 signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.